molecular formula C19H11Cl3F2N2O2 B2968549 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339008-86-5

5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2968549
CAS No.: 339008-86-5
M. Wt: 443.66
InChI Key: WNOCGQDVYNRLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H11Cl3F2N2O2 and its molecular weight is 443.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and SAR of Diarylpyridines : Researchers have developed potent and selective human CB1 inverse agonists, showcasing the intricate synthesis processes involved in creating complex chemical entities with specific biological activities (Meurer et al., 2005). This study underlines the importance of structural-activity relationships (SAR) in medicinal chemistry.

Electronic Properties and Interaction Landscapes : A study on N-(chlorophenyl)pyridinecarboxamides explored their electronic properties and interaction landscapes through crystallographic analysis and physicochemical studies (Gallagher et al., 2022). This research highlights how structural nuances influence the chemical and physical properties of such compounds.

Polymer Synthesis

New Polyamides with Pyridyl Moiety : The creation of novel polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine demonstrates the versatility of pyridine derivatives in polymer science, offering insights into the synthesis, characterization, and thermal properties of these materials (Faghihi & Mozaffari, 2008).

Antimicrobial Activity

Pyridothienopyrimidines and Pyridothienotriazines : The study on the synthesis of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their derivatives for antimicrobial activities showcases the potential of pyridinecarboxamide derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Material Science and Electroactive Polymers

Aromatic Polyamides with Ether Links : This research introduces aromatic polyamides bearing ether and isopropylidene links, emphasizing the synthesis and characterization of materials with high thermal stability and solubility in polar solvents (Hsiao & Yu, 1996). It underscores the role of pyridine derivatives in the development of advanced materials.

Properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3F2N2O2/c20-11-6-13(18(27)25-17-4-2-12(23)7-16(17)24)19(28)26(9-11)8-10-1-3-14(21)15(22)5-10/h1-7,9H,8H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOCGQDVYNRLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.